4-Methylbicyclo[2.2.2]octane-1-carbonitrile
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Overview
Description
4-Methylbicyclo[222]octane-1-carbonitrile is an organic compound characterized by a bicyclic structure with a nitrile group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbicyclo[2.2.2]octane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of bicyclo[2.2.2]octane-1-carboxamide with appropriate reagents to introduce the nitrile group . The reaction conditions typically involve the use of strong acids or bases to facilitate the conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methylbicyclo[2.2.2]octane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: 4-Methylbicyclo[2.2.2]octane-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylbicyclo[2.2.2]octane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 4-Methylbicyclo[2.2.2]octane-1-carbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylbicyclo[2.2.2]octane-1-carboxylic acid .
- Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl- .
Uniqueness
4-Methylbicyclo[2.2.2]octane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its carboxylic acid and ester analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15N |
---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
4-methylbicyclo[2.2.2]octane-1-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-9-2-5-10(8-11,6-3-9)7-4-9/h2-7H2,1H3 |
InChI Key |
RTDLUGUUUPUGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(CC2)C#N |
Origin of Product |
United States |
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